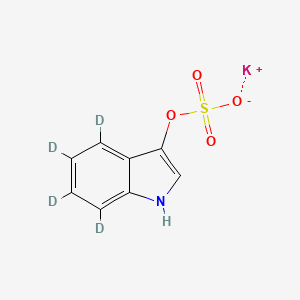
3-Indoxyl Sulfate-d4 Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Indoxyl Sulfate-d4 Potassium Salt is a deuterium-labeled compound, where the hydrogen atoms in the indoxyl sulfate molecule are replaced with deuterium. This compound is widely used in scientific research, particularly in studies involving metabolic pathways and biochemical reactions. It appears as a white crystalline powder and is highly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Indoxyl Sulfate-d4 Potassium Salt involves the synthesis of indoxyl sulfate followed by the introduction of deuterium. One common method is to dissolve 3-hydroxyindole in sulfuric acid and add potassium sulfate. The mixture is then subjected to crystallization and washing steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of deuterium oxide (heavy water) is essential in the production to achieve the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Indoxyl Sulfate-d4 Potassium Salt undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. Common reagents include potassium hydroxide and sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used to convert this compound into its oxidized forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indoxyl sulfate derivatives, while reduction can produce indoxyl alcohols .
Wissenschaftliche Forschungsanwendungen
3-Indoxyl Sulfate-d4 Potassium Salt is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a reagent in the synthesis of heterocyclic compounds and as a standard in mass spectrometry.
Biology: The compound is used to study metabolic pathways and enzyme activities, particularly those involving sulfotransferases.
Medicine: It is employed in research on uremic toxins and their effects on renal function and cardiovascular health.
Industry: The compound is used in the development of diagnostic assays and as a reference material in quality control
Wirkmechanismus
The mechanism of action of 3-Indoxyl Sulfate-d4 Potassium Salt involves its role as a nucleophile in various biochemical reactions. It actively engages in the synthesis of heterocyclic compounds and interacts with enzymes such as sulfotransferases. The compound’s deuterium labeling allows for precise tracking in metabolic studies, providing insights into its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Indoxyl Sulfate Potassium Salt: The non-deuterated version of the compound, used in similar research applications.
Indoxyl-4,5,6,7-d4 Sulfate: Another deuterium-labeled variant with different deuterium positions.
Indoxyl Sulfate Sodium Salt: A sodium salt form used in biochemical studies
Uniqueness: 3-Indoxyl Sulfate-d4 Potassium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in metabolic and biochemical studies. This makes it particularly valuable in research involving isotopic labeling and mass spectrometry .
Eigenschaften
Molekularformel |
C8H6KNO4S |
|---|---|
Molekulargewicht |
255.33 g/mol |
IUPAC-Name |
potassium;(4,5,6,7-tetradeuterio-1H-indol-3-yl) sulfate |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,2D,3D,4D; |
InChI-Schlüssel |
MDAWATNFDJIBBD-FOMJDCLLSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)OS(=O)(=O)[O-])[2H])[2H].[K+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)


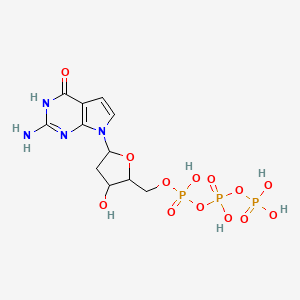
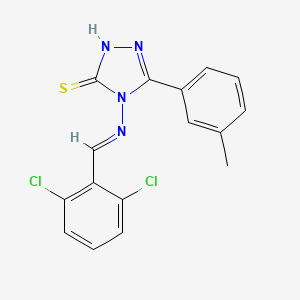
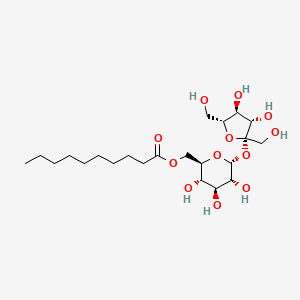
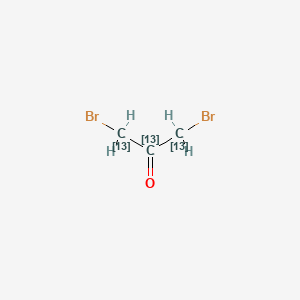
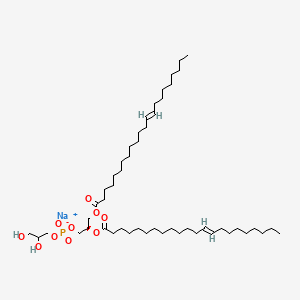



![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)


